![molecular formula C24H20ClFN2O3S B2990541 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine CAS No. 895642-34-9](/img/structure/B2990541.png)
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine
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Description
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine is a chemical compound commonly known as CFQ. It is a synthetic molecule that has been widely used in scientific research for its unique properties. CFQ is a member of the quinoline family and has a wide range of applications in the field of medicinal chemistry.
Scientific Research Applications
Antidepressant Drug Development
This compound has been identified as a potential candidate in the synthesis of antidepressant drugs. The metal-catalyzed reactions involving this compound can lead to key structural motifs found in antidepressants like tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Chemical Drug Development
In the realm of chemical drug development, this compound could be used in the creation of focused libraries for drug screening. Its structure allows for the potential development of novel chemical series that may lead to preclinical and clinical drug candidates .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference compound in chromatographic analysis, helping to identify and quantify similar compounds in various samples .
Biochemistry
In biochemistry, such compounds can be used to study the interaction with biological macromolecules, which can lead to a better understanding of disease mechanisms or the development of new biochemical assays .
Medicinal Chemistry
This compound could serve as a building block in medicinal chemistry for the synthesis of a wide range of therapeutic agents, due to its reactive functional groups that allow for further chemical modifications .
PROTAC Molecule Synthesis
The compound could be utilized in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are a new class of drugs that target proteins for degradation .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3S/c1-2-31-19-9-12-22-21(13-19)24(28-14-16-3-7-18(26)8-4-16)23(15-27-22)32(29,30)20-10-5-17(25)6-11-20/h3-13,15H,2,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFULPMCIJENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine |
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